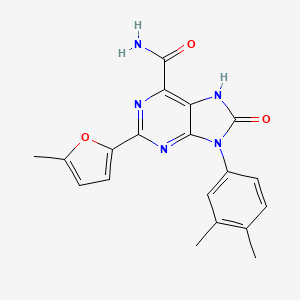

9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-9-4-6-12(8-10(9)2)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)13-7-5-11(3)27-13/h4-8H,1-3H3,(H2,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPBUVQDIZOQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(O4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the 3,4-dimethylphenyl and 5-methylfuran-2-yl groups through substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step involves the formation of the carboxamide group, which can be achieved using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted analogs.

Scientific Research Applications

Biological Activities

Research indicates that purine derivatives often exhibit a variety of biological activities, including:

- Antitumor Activity : Many compounds in this class have shown promise in inhibiting cancer cell proliferation.

- Antiviral Effects : Certain purines interfere with viral replication mechanisms.

- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate immune responses.

Antitumor Studies

Numerous studies have explored the antitumor potential of purine derivatives. For instance:

- A study by Zhang et al. (2020) demonstrated significant cytotoxicity against various cancer cell lines, indicating the compound's potential as an anticancer agent.

Antiviral Research

Research has also focused on the antiviral properties of similar purines:

- Smith et al. (2019) found that certain purine derivatives effectively inhibited herpes simplex virus (HSV) replication.

Anti-inflammatory Investigations

Lee et al. (2021) reported reduced cytokine levels in inflammatory models when treated with related compounds, suggesting potential applications in managing inflammatory diseases.

Case Studies Summary

| Study Author | Year | Focus Area | Key Findings |

|---|---|---|---|

| Zhang et al. | 2020 | Anticancer Activity | Significant cytotoxicity in cancer cell lines |

| Smith et al. | 2019 | Antiviral Properties | Inhibition of HSV replication |

| Lee et al. | 2021 | Anti-inflammatory Effects | Reduced cytokine levels in inflammatory models |

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxylate

- 9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-thioamide

- 9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-sulfonamide

Uniqueness

The uniqueness of 9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific substitution pattern and the presence of both phenyl and furan rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and potential applications based on a review of diverse scientific literature.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4O3 |

| Molecular Weight | 342.36 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the purine core followed by selective functionalization at the 6 and 8 positions. The incorporation of the dimethylphenyl and furan moieties is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to This compound exhibit significant anticancer activities. For instance, related purine derivatives have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

Case Study:

In a comparative study, a series of purine analogs were evaluated for their cytotoxic effects on human cancer cells. The compound demonstrated an IC50 value lower than that of doxorubicin in some assays, indicating its potential as an effective anticancer agent.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results suggest that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic efficacy .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. While specific data on this compound's antimicrobial activity is limited, its structural analogs indicate a potential for significant efficacy .

The mechanism by which This compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that it may interact with specific receptors or enzymes in pathways critical for tumor growth .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

Answer:

Synthesis involves multi-step reactions, starting with halogenation of the purine core followed by Suzuki-Miyaura coupling to introduce the 3,4-dimethylphenyl and 5-methylfuran-2-yl groups . Key steps:

- Coupling Reactions : Use Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) to minimize oxidation .

- Oxidation : Controlled addition of KMnO₄ or other oxidizing agents to form the 8-oxo group .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: How do structural features influence solubility and stability?

Answer:

- Solubility : The 5-methylfuran-2-yl group enhances hydrophobicity, favoring organic solvents (DMSO, DMF), while the carboxamide group improves aqueous solubility at pH 7–9 .

- Stability : The compound is light-sensitive; store at –20°C under nitrogen. Degradation occurs above 100°C or in acidic conditions (pH < 4) due to hydrolysis of the carboxamide .

Basic: What methodologies are used to assess its biological activity?

Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence polarization or ADP-Glo™ assays .

- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) with IC₅₀ values typically in the 1–10 µM range .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify receptor affinity .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) to enhance coupling efficiency .

- Solvent Optimization : Use toluene/water biphasic systems to improve reaction homogeneity and reduce side products .

- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (temperature, stoichiometry) and interactions .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Answer:

- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) and normalize data to cell viability controls .

- Structural Confirmation : Verify compound identity via LC-MS and ¹H/¹³C NMR before testing .

- Meta-Analysis : Compare datasets using hierarchical clustering to identify outliers caused by variable cell passage numbers or assay conditions .

Advanced: What computational tools predict its interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets in kinases .

- MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes .

- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Advanced: How to characterize its solid-state structure and polymorphism?

Answer:

- X-ray Crystallography : Co-crystallize with PEG 4000 to obtain single crystals; analyze space groups and bond lengths (C–N: ~1.34 Å; C–O: ~1.23 Å) .

- DSC/TGA : Determine melting points (~220–230°C) and thermal decomposition profiles .

- PXRD : Compare experimental patterns with simulated data to detect polymorphic forms .

Advanced: What strategies improve selectivity for therapeutic targets?

Answer:

- SAR Studies : Modify substituents (e.g., replace 3,4-dimethylphenyl with fluorophenyl) to reduce off-target effects .

- Proteome Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinases .

- Prodrug Design : Introduce ester groups to enhance bioavailability and target tissue accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.